![molecular formula C18H18N4O2S2 B3745168 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3745168.png)
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
Overview
Description
The compound “2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide” is a chemical with the linear formula C15H17N3O2S. It has a molecular weight of 303.386 and a CAS Number of 304662-21-3 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound is based on its linear formula, C15H17N3O2S . For a more detailed analysis, one would need to refer to a 3D molecular model or a crystallographic study.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly listed in the available resources . Typically, these properties would include characteristics such as melting point, boiling point, solubility, and stability.Scientific Research Applications
- Studies explore whether it targets specific pathways involved in cell proliferation, apoptosis, or angiogenesis. The goal is to identify novel therapeutic strategies for cancer treatment .
- Investigations focus on its ability to modulate inflammatory pathways, such as NF-κB or COX-2. Understanding these mechanisms could lead to new anti-inflammatory therapies .
- Studies may involve models of Alzheimer’s disease, Parkinson’s disease, or other neurodegenerative conditions. The goal is to find compounds that slow disease progression or protect neurons from damage .
- Researchers study its effects on specific sirtuin isoforms, such as Sirt2. Modulating sirtuin activity could have implications for longevity and age-related diseases .
- In vitro assays assess its ability to inhibit microbial growth, disrupt biofilms, or interfere with essential cellular processes. These findings could guide antibiotic or antifungal drug development .
- By synthesizing analogs with slight structural variations, researchers explore which functional groups are critical for activity. This knowledge informs rational drug design .
Anticancer Research
Anti-inflammatory Properties
Neuroprotection and Neurodegenerative Diseases
Epigenetic Modulation via Sirtuins
Antibacterial and Antifungal Activities
Structure-Activity Relationship (SAR) Studies
Safety and Hazards
properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S2/c1-11-8-12(2)20-17(19-11)26-10-16(23)22-18-21-15(9-25-18)13-4-6-14(24-3)7-5-13/h4-9H,10H2,1-3H3,(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBJAMPEBBPULT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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